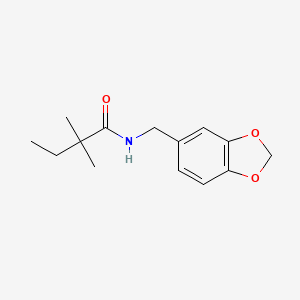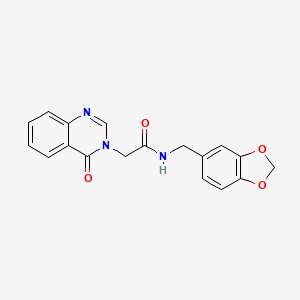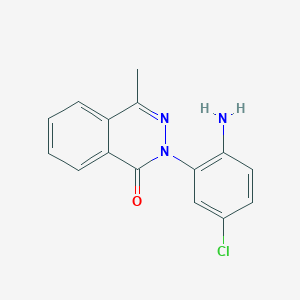![molecular formula C15H13BrFNO3 B5527851 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5527851.png)
3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime" is a compound that has not been widely studied in the literature. However, related research on similar compounds provides insights into its potential synthesis pathways, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions including bromination, hydrolysis, methoxylation, and oximation. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate demonstrates a process that could be adapted for the target compound, highlighting the relevance of bromination and methoxylation steps (Chen Bing-he, 2008).
Molecular Structure Analysis
Crystal structure analyses of methoxybenzaldehyde oxime derivatives provide insights into the molecular structure of oxime compounds. These studies reveal different conformations and hydrogen-bonding patterns, which are crucial for understanding the molecular geometry and intermolecular interactions of the target compound (L. Gomes et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of similar benzaldehyde oxime compounds can be inferred from studies on their bromination reactions and the formation of specific derivatives. For example, selective ortho-bromination using Pd-catalyzed C-H activation demonstrates the chemical reactivity of benzaldoxime derivatives, which could be relevant to the target compound's chemical properties (E. Dubost et al., 2011).
Physical Properties Analysis
While direct data on the physical properties of "3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime" is scarce, studies on similar compounds offer a basis for speculation. The crystallography and Hirshfeld surface analysis of methoxybenzaldehyde oxime derivatives provide insights into the physical characteristics such as crystal packing, molecular arrangement, and hydrogen bonding patterns (L. Gomes et al., 2018).
Chemical Properties Analysis
The chemical properties of the compound can be deduced from the behavior of structurally related compounds. For instance, the synthesis and characterization of benzylideneaniline compounds reveal the influence of substituents on the electronic properties and reactivity, providing valuable insights into the potential chemical behavior of the target compound (A. Subashini et al., 2021).
Scientific Research Applications
Radiosynthesis and Biodistribution
Compounds with similar structural functionalities have been used in the radiosynthesis of novel prosthetic groups for positron emission tomography (PET) imaging. For example, fluorinated aldehyde-containing groups have been conjugated with peptides for quantitative receptor imaging, showcasing the potential for diagnostic applications in medicine (Glaser et al., 2008).
Synthetic Methodologies
Research into the synthesis of methoxybenzoate derivatives from bromo-fluorotoluene demonstrates the utility of such compounds in chemical synthesis, potentially leading to the development of pharmaceuticals or materials with unique properties (Chen Bing-he, 2008).
Structural and Molecular Analysis
The study of methoxybenzaldehyde oxime derivatives has provided insights into their crystal structures and hydrogen-bonding patterns, relevant for the design and development of new materials with specific molecular configurations (Gomes et al., 2018).
Antioxidant Properties
Bromophenols, with structural similarities, isolated from red algae have been studied for their antioxidant activity, indicating potential applications in preventing oxidative stress and related diseases (Olsen et al., 2013).
Anticancer Research
The synthesis and evaluation of compounds containing methoxy and bromo groups for anticancer activity highlight the potential therapeutic applications of such chemicals in treating various cancers (Bekircan et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-14-7-11(8-18-19)6-13(16)15(14)21-9-10-2-4-12(17)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYURKKSGVYRMOP-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5527770.png)


![isobutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5527800.png)

![2-(3-methoxypropyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5527812.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide hydrochloride](/img/structure/B5527827.png)
![2-[(3-chloro-4-methoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5527835.png)
![{2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5527846.png)

![methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5527860.png)
![3-ethyl-8-[3-(1H-imidazol-2-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527870.png)
![4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B5527877.png)